molecular formula C11H9F2NOS B13423686 1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one

Cat. No.: B13423686
M. Wt: 241.26 g/mol
InChI Key: PNNBYLQQNLNNKQ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .

Preparation Methods

The synthesis of 1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylbenzo[d]thiazol-2-amine with 1,1-difluoro-2-propanone in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Properties

Molecular Formula

C11H9F2NOS

Molecular Weight

241.26 g/mol

IUPAC Name

(3E)-1,1-difluoro-3-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C11H9F2NOS/c1-14-7-4-2-3-5-9(7)16-10(14)6-8(15)11(12)13/h2-6,11H,1H3/b10-6+

InChI Key

PNNBYLQQNLNNKQ-UXBLZVDNSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C(=O)C(F)F

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.